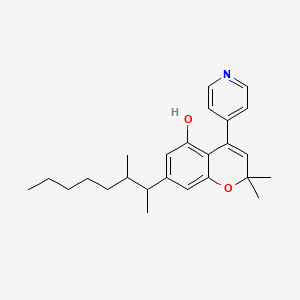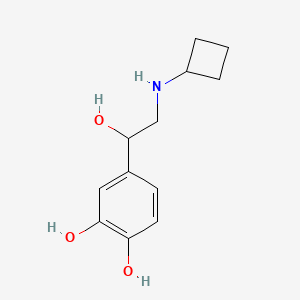
3a,4,7,7a-四氢-1H-4,7-亚甲基异吲哚-1,3(2H)-二酮
描述
科学研究应用
诺雷西米德在科学研究中具有广泛的应用,包括:
化学: 用作各种化学反应和合成过程中的试剂。
生物学: 研究其对生物系统的影响,特别是其镇静作用。
医学: 研究其潜在的治疗用途,尽管它未获批准供人类食用。
工业: 用于开发新材料和化学工艺 .
作用机制
诺雷西米德的作用机制涉及其与体内特定分子靶点的相互作用。它主要作用于中枢神经系统,通过调节神经递质活性发挥镇静作用。 确切的通路和分子靶点仍在研究中,但据信它会影响γ-氨基丁酸 (GABA) 受体的活性 .
准备方法
诺雷西米德的合成涉及多个步骤,通常从适当的芳香族前体开始。 具体的合成路线和反应条件通常是专有的,可能因所需的纯度和产率而异 . 工业生产方法旨在优化合成过程的效率和可扩展性,确保化合物的质量和供应的一致性 .
化学反应分析
诺雷西米德会发生各种化学反应,包括:
氧化: 此反应通常涉及使用氧化剂,例如过氧化氢或高锰酸钾。
还原: 常见的还原剂包括硼氢化钠和氢化锂铝。
取代: 诺雷西米德可以参与亲核取代反应,通常使用氢氧化钠或碳酸钾等试剂。
相似化合物的比较
诺雷西米德可以与其他镇静剂进行比较,例如:
地西泮: 一种著名的镇静剂,具有不同的化学结构但具有类似的作用。
苯巴比妥: 另一种镇静剂,具有不同的作用机制。
劳拉西泮: 一种镇静剂,其作用持续时间比诺雷西米德短。
属性
IUPAC Name |
4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h1-2,4-7H,3H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIUUMROPXDNRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859959 | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-74-3, 6265-30-1, 6319-06-8 | |
| Record name | 3a,4,7,7a-Tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Noreximide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3647-74-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53245 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC31978 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Norbornene-endo-2,3-dicarboximide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31977 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Norbornene-2,3-dicarboximide?
A1: The molecular formula of 5-Norbornene-2,3-dicarboximide is C9H9NO2, and its molecular weight is 163.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 5-Norbornene-2,3-dicarboximide?
A2: Several spectroscopic techniques are employed, including:
- NMR Spectroscopy (1H and 13C NMR): Provides detailed information about the structure and stereochemistry, including the differentiation of exo and endo isomers [, ].
- FT-IR Spectroscopy: Reveals characteristic functional group vibrations, particularly those associated with the imide group [, ].
- Raman Spectroscopy: Complements FT-IR and can further elucidate structural details [].
Q3: What are the thermal properties of polymers containing 5-Norbornene-2,3-dicarboximide units?
A3: Polymers incorporating 5-Norbornene-2,3-dicarboximide often exhibit high thermal stability and glass transition temperatures (Tg). This is attributed to the rigid nature of the imide moiety [, ].
Q4: How does hydrogenation affect the properties of polynorbornenes derived from 5-Norbornene-2,3-dicarboximide?
A4: Hydrogenation of polynorbornenes enhances their chemical and thermal stability while improving optical transparency. This makes them suitable for applications like flexible substrates and gas separation membranes [].
Q5: Can 5-Norbornene-2,3-dicarboximide derivatives act as catalysts in organic synthesis?
A5: Yes, derivatives like N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) are known to catalyze imidazolide couplings. They are particularly useful due to their thermal safety and cost-effectiveness compared to other catalysts like HOBt [].
Q6: How is computational chemistry used in research related to 5-Norbornene-2,3-dicarboximide?
A6: Computational methods like DFT calculations are valuable for:
- Structural Optimization: Determining the most stable conformations of 5-Norbornene-2,3-dicarboximide derivatives [].
- Property Prediction: Calculating vibrational frequencies, NMR chemical shifts, and HOMO-LUMO energy gaps [].
- Kinetic Modeling: Optimizing reaction conditions, such as catalyst quantity, time, and temperature, for reactions involving 5-Norbornene-2,3-dicarboximide derivatives [].
Q7: How do structural modifications of 5-Norbornene-2,3-dicarboximide derivatives influence their biological activity?
A7: Modifications can significantly impact activity:
- Muramyl Dipeptide Analogs: Introducing specific amino acids adjacent to the lactic acid moiety in muramyl dipeptide analogs, particularly valine, enhances their ability to induce delayed-type hypersensitivity [].
- Norbormide Pro-toxicants: Attaching fatty acid esters to the rat-specific toxicant norbormide masks its acute vasoconstriction, improving palatability and potentially increasing efficacy by allowing for higher, lethal doses to be consumed [].
Q8: What challenges arise when formulating 5-Norbornene-2,3-dicarboximide derivatives?
A8: One challenge is the stability of internal standards used in quantitative analysis by 31P NMR. For instance, endo-N-hydroxy-5-norbornene-2,3-dicarboximide (NHND) degrades over time, potentially leading to inaccurate measurements [].
Q9: What analytical techniques are crucial for studying 5-Norbornene-2,3-dicarboximide?
A9: Key techniques include:
- 31P NMR Spectroscopy: Enables quantification of hydroxyl and carboxyl groups in lignin and pyrolysis oil [, ].
- 13C NMR Spectroscopy: Complementary to 31P NMR for analyzing lignin structure and quantifying hydroxyl groups [].
- HPLC: Used for separating and purifying optically active compounds containing 5-Norbornene-2,3-dicarboximide moieties [, , ].
- Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, aiding in structural characterization [, ].
- Drug Delivery and Targeting: Research on incorporating 5-Norbornene-2,3-dicarboximide derivatives into drug delivery systems for targeted therapies [].
- Biomarkers and Diagnostics: Exploring the potential of these compounds as biomarkers for various diseases [].
Q10: What are the environmental concerns related to 5-Norbornene-2,3-dicarboximide derivatives?
A10: Research focuses on understanding the ecotoxicological effects of these compounds and developing strategies for their safe disposal and degradation [, ]. This includes investigating biodegradability and exploring alternative, less-toxic compounds [, ].
Q11: How has research on 5-Norbornene-2,3-dicarboximide evolved over time?
A11: Early studies focused on the synthesis and polymerization of 5-Norbornene-2,3-dicarboximide derivatives for high-performance materials [, , ]. Subsequent research explored their applications in diverse fields, including catalysis, drug development, and analytical chemistry [, , , ]. Current and future research directions include sustainability, environmental impact mitigation, and exploring novel applications for this versatile scaffold [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















